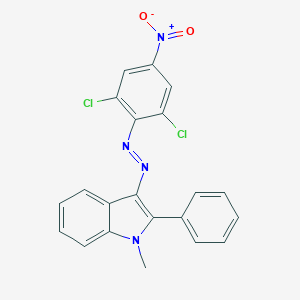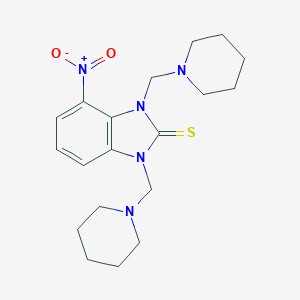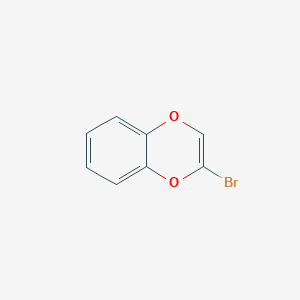
2-Bromo-1,4-benzodioxine
Overview
Description
2-Bromo-1,4-benzodioxine is a chemical compound that belongs to the class of organic compounds known as benzodioxines . It is an aromatic ring and can be classified as a heterocyclic organic compound .
Synthesis Analysis
Methyl 5-bromo- and 8-bromo-1,4-benzodioxane-2-carboxylate were easily prepared by a combination of equimolar amounts of commercially available methyl 2,3-dibromopropionate and 3-bromocatechol in acetone in the presence of three equivalents of potassium carbonate at reflux temperature overnight .Molecular Structure Analysis
The benzodioxans are a group of isomeric chemical compounds with the molecular formula C8H8O2 . There are three isomers of benzodioxan, as the second atom of oxygen of the dioxane can be in a second, third or fourth position: 1,2-dioxane, 1,3-dioxane and 1,4-dioxane, which respectively give 1,2-benzodioxan, 1,3-benzodioxan and 1,4-benzodioxan .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Benzodioxine, a related compound, include a molar mass of 136.150 g·mol−1, a density of 1.201 g cm−3, and a boiling point of 193 °C .Scientific Research Applications
Synthesis of Therapeutic Compounds : 2-Bromo-1,4-benzodioxine is used in the synthesis of potential therapeutic compounds from 1,4-benzodioxin-2-carboxylic esters or carboxamides, as outlined in a study by Bozzo et al. (2003) (Bozzo et al., 2003).
Pharmacologically Valuable Derivatives : According to Thomas, Leigh, and Chapleo (1990), 2-Bromo-1,4-benzodioxin is instrumental in creating benzodioxin derivatives that may possess pharmacological value (Thomas, Leigh, & Chapleo, 1990).
Drug Discovery Scaffold : A study by Matesanz et al. (2003) highlights the role of 2-Bromo-1,4-benzodioxine as a scaffold for drug discovery, useful in preparing new therapeutic agents (Matesanz et al., 2003).
Synthesis of Various Compounds : Sampson, Crook, and Piórko (1994) discuss the use of 2-Bromo-1,4-benzodioxine and its derivatives for synthesizing a range of compounds, including 7-bromo- 1,4-benzodioxin-2(3H)-one and 6-bromo-1,4-benzodioxin (Sampson, Crook, & Piórko, 1994).
Production of Naphthalenes and Dibromo Derivates : Schlosser and Castagnetti (2001) demonstrated the use of 2-Bromo-1,4-benzodioxine in reactions to produce 1- and 2-(trifluoromethoxy)naphthalenes, trifluoromethoxy-1-naphthols, and vic-dibromo derivates (Schlosser & Castagnetti, 2001).
Antibacterial and Antifungal Potential : Abbasi et al. (2020) found that compounds synthesized with 2-Bromo-1,4-benzodioxine exhibit promising antibacterial and antifungal potential, especially the compound 2-[(4-chlorophenyl)sulfonyl](2,3-dihydro-1,4-benzodioxin-6 (Abbasi et al., 2020).
Central Nervous System Activity : Benjamin et al. (1983) discovered that 2-Bromo-1,4-benzodioxine exhibits central nervous system activity similar to 1,4-benzodiazepines, like diazepam, and interacts with the benzodiazepine-receptor complex (Benjamin et al., 1983).
Anti-Diabetic Potential : In a 2023 study, Abbasi et al. demonstrated that 2-Bromo-1,4-benzodioxine compounds have weak to moderate anti-diabetic potential, suggesting their use as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Future Directions
A variety of biologically active compounds can be classified as 2-substituted 1,4-benzodioxanes bearing one or more substituents at the benzene . The synthesis of these important templates can be approached by different strategies . This suggests that 2-Bromo-1,4-benzodioxine and similar compounds may have potential applications in drug design and other areas of chemistry.
properties
IUPAC Name |
3-bromo-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQOPFJPEAHFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346350 | |
| Record name | 2-Bromo-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,4-benzodioxine | |
CAS RN |
121910-87-0 | |
| Record name | 2-Bromo-1,4-benzodioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121910-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)
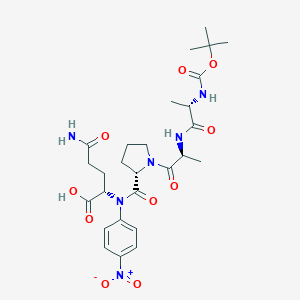
![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)
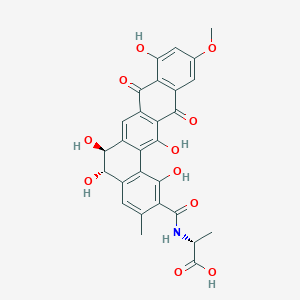


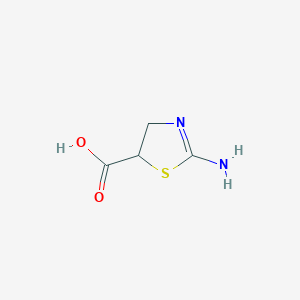
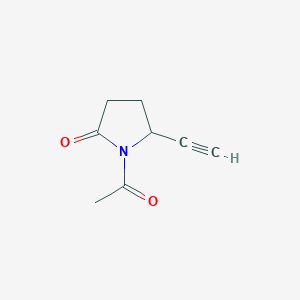

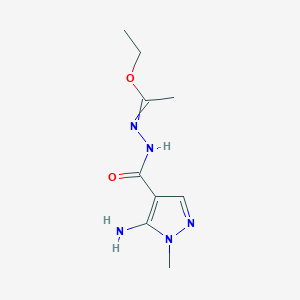
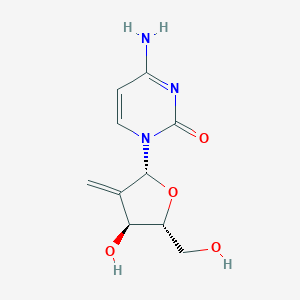
![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)
